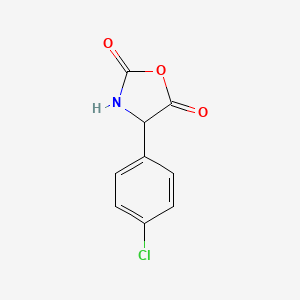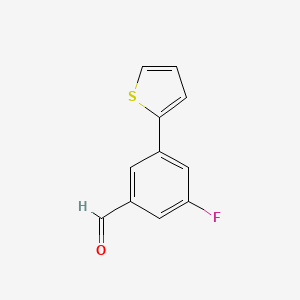
3-Fluoro-5-thiophen-2-ylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-thiophen-2-ylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the 3-position and a thiophene ring at the 5-position. This compound is of interest due to its unique structural properties, which combine the reactivity of the aldehyde group with the electronic effects of the fluorine and thiophene substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-thiophen-2-ylbenzaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Aldehyde Functionalization: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-thiophen-2-ylbenzaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: 3-Fluoro-5-thiophen-2-ylbenzoic acid.
Reduction: 3-Fluoro-5-thiophen-2-ylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-5-thiophen-2-ylbenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-thiophen-2-ylbenzaldehyde involves its interaction with molecular targets through its functional groups:
Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function.
Fluorine Atom: Influences the electronic properties of the molecule, enhancing its reactivity and binding affinity to specific targets.
Thiophene Ring: Contributes to the compound’s stability and ability to participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
3-Fluoro-5-thiophen-2-ylbenzaldehyde can be compared with other similar compounds:
3-Chloro-5-thiophen-2-ylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
3-Bromo-5-thiophen-2-ylbenzaldehyde: Contains a bromine atom, leading to different substitution patterns and reaction conditions.
3-Iodo-5-thiophen-2-ylbenzaldehyde: Iodine substitution results in unique reactivity due to the larger atomic size and lower electronegativity compared to fluorine.
Propriétés
Formule moléculaire |
C11H7FOS |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-fluoro-5-thiophen-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h1-7H |
Clé InChI |
BMJDATLXUIYSMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=CC(=C2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



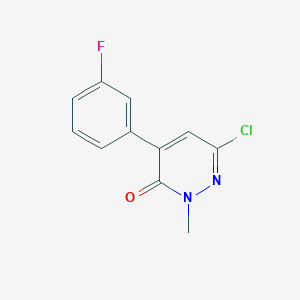

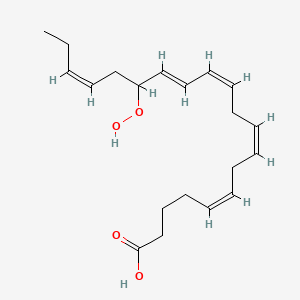
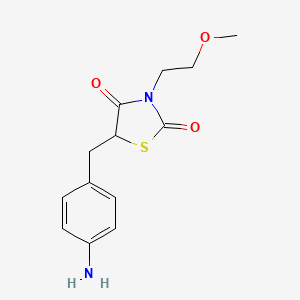
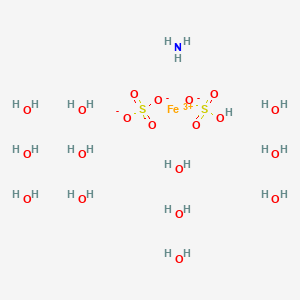
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)

![3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B15340693.png)
![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
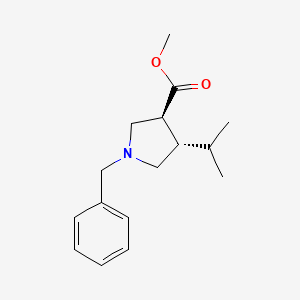
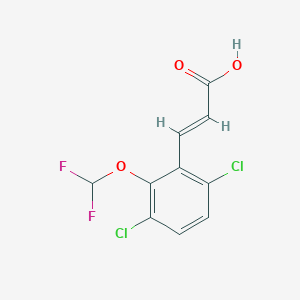
![3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid](/img/structure/B15340722.png)
